Lipophilicity Reduction vs. N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide (ChemDiv IB06-4411) – Direct Physicochemical Head-to-Head
The target compound exhibits a computed XLogP3 of 2.9 , which is 0.48 log units lower than the closest structurally analogous compound available from ChemDiv (IB06-4411, logP = 3.38, logD = 3.38) . Both compounds share the identical 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide core; the lipophilicity difference arises solely from the indole-attachment region: the target bears an N1-ethyl-5-methoxyindole moiety, whereas IB06-4411 bears an N1-(2-methoxyethyl)-indol-4-yl motif. A ΔlogP of −0.48 places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug-likeness and oral absorption [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (smolecule.com computation) |
| Comparator Or Baseline | ChemDiv IB06-4411: logP = 3.38, logD = 3.38 (ChemDiv computation) |
| Quantified Difference | ΔlogP = −0.48 (target more hydrophilic by 0.48 log units) |
| Conditions | Computed physicochemical properties; target XLogP3 from smolecule.com product datasheet ; comparator logP/logD from ChemDiv product page |
Why This Matters
A 0.48 log unit reduction in lipophilicity can meaningfully reduce non-specific protein binding and phospholipidosis risk while improving aqueous solubility, factors that directly affect assay reliability in biochemical and cell-based screening cascades.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 – optimal logP range for oral CNS drugs. View Source
